molecular formula C13H13ClN6 B4380462 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B4380462
M. Wt: 288.73 g/mol
InChI Key: NMZMGQRUONLNDR-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole is a synthetic organic compound that features a unique combination of a pyrazole ring and a tetrazole ring The presence of a 4-chlorobenzyl group and two methyl groups on the pyrazole ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under specific conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorobenzyl and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium azide and various halides are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-3,5-dimethylpyrazole: Shares the pyrazole ring and chlorobenzyl group but lacks the tetrazole ring.

    4-Chlorobenzyl-1H-tetrazole: Contains the tetrazole ring and chlorobenzyl group but lacks the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Features the pyrazole ring with methyl groups but lacks the chlorobenzyl and tetrazole rings.

Uniqueness: 1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole is unique due to the combination of the pyrazole and tetrazole rings, along with the 4-chlorobenzyl group

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6/c1-9-13(20-8-15-17-18-20)10(2)19(16-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMGQRUONLNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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